

# Application Notes and Protocols for the Synthesis of CK-2-68 Analogues

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## Compound of Interest

Compound Name: CK-2-68

Cat. No.: B15562406

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These application notes provide a comprehensive overview of the synthetic methodologies for preparing **CK-2-68** and its analogues, a class of potent inhibitors of the mitochondrial cytochrome bc<sub>1</sub> complex with significant antimalarial activity. The protocols detailed below are based on established synthetic routes for 4(1H)-quinolone derivatives, which form the core scaffold of these compounds.

## Data Presentation: Biological Activity of CK-2-68 and Analogues

The following table summarizes the in vitro inhibitory activities of **CK-2-68** and related analogues against various strains of *Plasmodium falciparum* and other targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent compounds.

Compound	Target	Assay	IC50/EC50	Reference
CK-2-68	P. falciparum (wild-type)	Growth Inhibition	40 nM	[1]
Bovine heart mitochondrial cyt bc1 (Btbc1)	Enzyme Inhibition	1.7 $\mu$ M	[2]	
Rhodobacter sphaeroides cyt bc1 (Rsbc1)	Enzyme Inhibition	6.7 $\mu$ M	[2]	
RYL-552	P. falciparum NADH dehydrogenase 2 (PfNDH2)	Enzyme Inhibition	3.6 nM	[3]
ELQ-300	P. falciparum (W2 strain)	Growth Inhibition	1.8 nM	[4]
P. falciparum (TM90-C2B strain)	Growth Inhibition	1.7 nM		
P4Q-158	P. berghei (liver stage)	Growth Inhibition	3.07 nM	
Analogue 12	P. falciparum (TM90-C2B strain)	Growth Inhibition	15.3 nM	

## Experimental Protocols

The synthesis of **CK-2-68** and its analogues can be achieved through a multi-step process that typically involves the formation of a 4(1H)-quinolone core, followed by functionalization at the 3-position. The following protocols provide detailed methodologies for the key synthetic steps.

## Protocol 1: Synthesis of the 4(1H)-Quinolone Core via Conrad-Limpach Reaction

The Conrad-Limpach reaction is a classical and versatile method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolones. This reaction involves the condensation of an aniline with a  $\beta$ -ketoester.

### Materials:

- Substituted aniline (e.g., 4-chloro-3-methoxyaniline)
- $\beta$ -ketoester (e.g., ethyl acetoacetate)
- High-boiling point solvent (e.g., Dowtherm A, mineral oil)
- Acid catalyst (optional, e.g., p-toluenesulfonic acid)
- Ethanol
- Hexanes or ether

### Procedure:

- Condensation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the  $\beta$ -ketoester (1.1 eq) in ethanol. If using a catalyst, add it at this stage (0.1 eq).
- Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, remove the ethanol under reduced pressure. The resulting intermediate, an enamine, is often a viscous oil and can be used in the next step without further purification.
- Cyclization: Add the high-boiling point solvent to the flask containing the crude enamine.
- Heat the mixture to a high temperature (typically 250 °C) for 30-60 minutes.

- Cool the reaction mixture to room temperature. The 4(1H)-quinolone product will often precipitate out of the solvent.
- Collect the solid product by filtration and wash with a non-polar solvent like hexanes or ether to remove the high-boiling point solvent.
- The crude product can be further purified by recrystallization or column chromatography.

## Protocol 2: Halogenation of the 4(1H)-Quinolone Core

To introduce a handle for further functionalization at the 3-position, the 4(1H)-quinolone core is typically halogenated, most commonly iodinated.

### Materials:

- Substituted 2-methyl-4(1H)-quinolone
- Iodine
- Potassium iodide (KI)
- n-Butylamine
- Dimethylformamide (DMF)

### Procedure:

- In a reaction vessel, dissolve the 4(1H)-quinolone (1.0 eq) in DMF.
- Add n-butylamine (2.0 eq) to the solution.
- In a separate container, prepare a solution of iodine (1.2 eq) and potassium iodide (1.2 eq) in a minimal amount of water.
- Slowly add the iodine solution to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

- Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
- The 3-iodo-4(1H)-quinolone product will precipitate. Collect the solid by filtration, wash with water, and dry.
- The product can be purified by recrystallization.

## Protocol 3: Synthesis of 3-Aryl-4(1H)-quinolones via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds and is used to introduce the aryl moiety at the 3-position of the quinolone ring.

### Materials:

- 3-Iodo-4(1H)-quinolone derivative
- Arylboronic acid (e.g., 4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ ) (1-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ) (2.0-3.0 eq)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Degassed water

### Procedure:

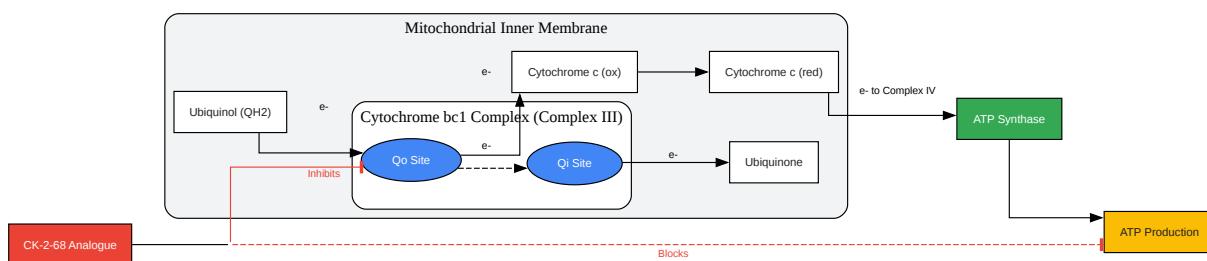
- Reaction Setup: To a dry Schlenk flask or reaction vial, add the 3-iodo-4(1H)-quinolone (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

- Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final **CK-2-68** analogue.

## Mandatory Visualizations

### Signaling Pathway of CK-2-68 Action

**CK-2-68** and its analogues inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This inhibition disrupts the Q-cycle, blocking the transfer of electrons from ubiquinol to cytochrome c, which in turn halts ATP production and leads to parasite death.

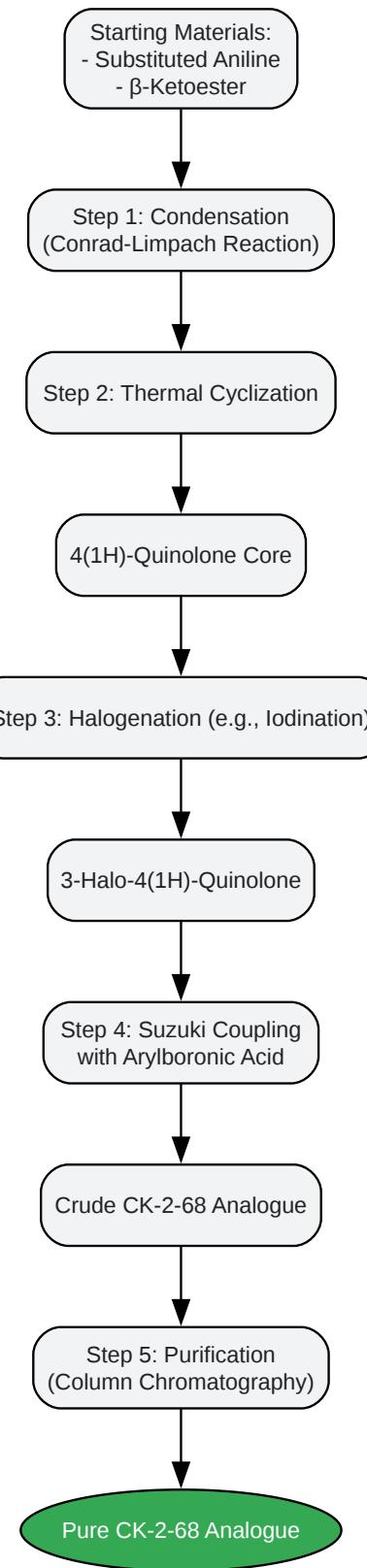


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Caption: Inhibition of the Cytochrome bc1 Complex by **CK-2-68** Analogues.

# Experimental Workflow for the Synthesis of CK-2-68 Analogues

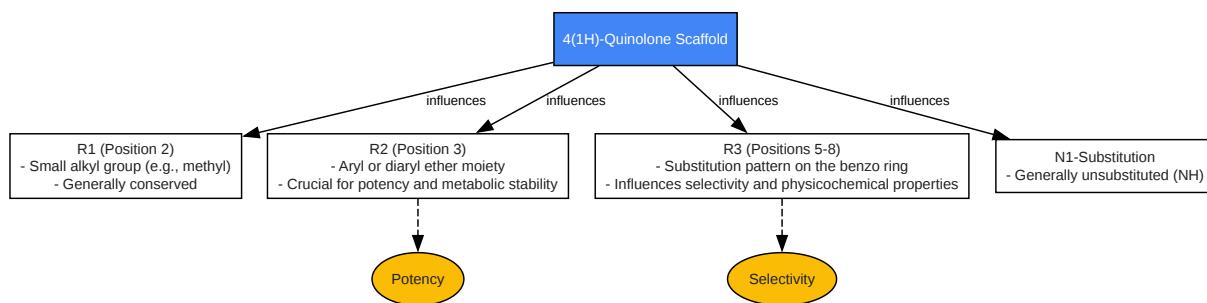
The following diagram illustrates the general workflow for the synthesis of **CK-2-68** analogues, from starting materials to the final purified product.

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Caption: General Synthetic Workflow for **CK-2-68** Analogue.

# Logical Relationship: Structure-Activity Relationship (SAR)

This diagram outlines the key structural features of the 4(1H)-quinolone scaffold and their influence on antimalarial activity, providing a logical framework for the design of new analogues.



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Caption: Key Structural Determinants of Antimalarial Activity.

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